N-Benzoyl-L-threonine methyl ester
Overview
Description
“N-Benzoyl-L-threonine methyl ester” is a chemical compound with the linear formula CH3CH(OH)CH(NHCOC6H5)CO2CH3 . It has a molecular weight of 237.25 and is used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of “N-Benzoyl-L-threonine methyl ester” is represented by the SMILES stringCOC(=O)C@@Hc1ccccc1)C@@HO
. This indicates the presence of a methyl ester group (CO2CH3), a benzoyl group (NHCOC6H5), and a threonine group (CH3CH(OH)CH). Physical And Chemical Properties Analysis
“N-Benzoyl-L-threonine methyl ester” has an optical activity of [α]21/D +23°, c = 5 in ethanol . Its melting point is between 97-99 °C .Scientific Research Applications
Asymmetric Synthesis and Chemical Transformations
N-Benzoyl-L-threonine methyl ester plays a significant role in the field of asymmetric synthesis. One of the key applications is in the crystallization-induced dynamic resolution of α-bromo arylacetates, facilitating the asymmetric preparation of these compounds with high diastereomeric ratios. This method is effective in producing α-thio and α-oxy arylacetates and has been further developed for the synthesis of enantioenriched compounds like 2-phenylthio-2-arylethanols and 1,4-benzoxazin-3-ones (Park et al., 2014).
Synthesis of Glycodipeptides and Carbohydrate Derivatives
N-Benzoyl-L-threonine methyl ester is used in the synthesis of various carbohydrate derivatives. This includes the synthesis of methyl esters of N-protected-O- or -S-(4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranosyl)-L-serine, -L-threonine, and -L-cysteine. These compounds are crucial in studying the structure and conformation of sugar residues in carbohydrate chemistry (Liberek & Smiatacz, 2000).
Polymerization and Material Science
In material science, N-Benzoyl-L-threonine methyl ester contributes to the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates. These processes are essential for developing new polymers with specific physical properties and potential applications in biodegradable materials and drug delivery systems (Sanda et al., 2001).
Oxidation and Chemical Reaction Studies
Studies on the oxidation of benzyloxycarbonyl threonine and serine methyl esters have shown that they can be converted to the same N-protected methyl oxamate, demonstrating the versatility of these compounds in various chemical reactions (Stachulski, 1982).
Enzyme Research
N-Benzoyl-L-threonine methyl ester is also utilized in enzyme research. For instance, an enzyme from snake venom that catalyzes the hydrolysis of N-benzoyl-L-arginine ethyl ester and p-toluenesulfonyl-L-arginine methyl ester has been characterized, highlighting the compound's significance in biochemical studies (Toom et al., 1970).
properties
IUPAC Name |
methyl (2S,3R)-2-benzamido-3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOWDUMYRBCHAC-SCZZXKLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352948 | |
Record name | N-Benzoyl-L-threonine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-L-threonine methyl ester | |
CAS RN |
79893-89-3 | |
Record name | N-Benzoyl-L-threonine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.